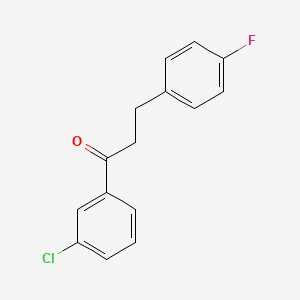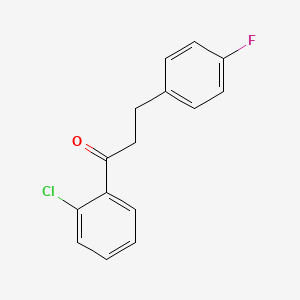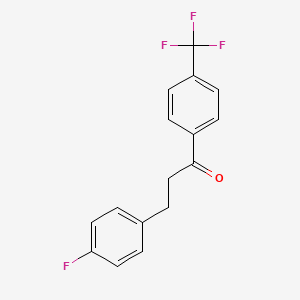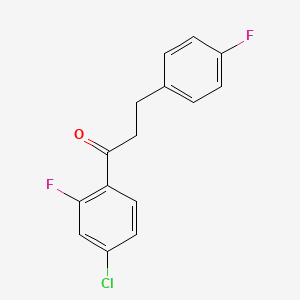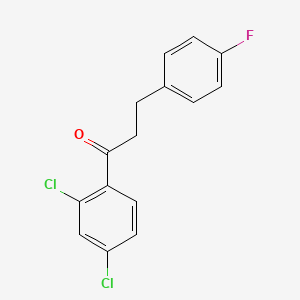
4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for the synthesis.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and chemical stability.Wissenschaftliche Forschungsanwendungen
Aggregation of Lithium Phenolates
The study by Jackman and Smith (1988) investigates the structures of lithium phenolates in weakly polar, aprotic solvents, including variants like 4-chloro-3,5-dimethylphenolate. It highlights the influence of para substituents on the equilibrium between dimer and tetramer forms, providing insights into aggregation dynamics in chemical reactions.
Structural Analysis of Organic Compounds
In the field of crystallography, Boese et al. (2002) examined the crystal structures of compounds like 2,4,6-tris(3,4-dimethylphenoxy)-1,3,5-triazine. Their research contributes to understanding the molecular packing and structural behavior of organic compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Chlorination and Chemical Reactivity
The chlorination reactions of compounds like 2-chloro-4,6-dimethylphenol, investigated by Gordon et al. (1994), provide insights into the reactivity and structural transformation of chlorinated organic compounds. This research aids in understanding the chemical behavior of chlorinated derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Spectral and Quantum Chemical Analysis
Research by Satheeshkumar et al. (2017) on the synthesis and analysis of chloro- and fluorophenyl compounds highlights the use of spectral and quantum chemical methods to analyze molecular geometry and chemical reactivity. This is pertinent for understanding the electronic and structural properties of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone derivatives.
Ultrasound in Organic Pollutant Degradation
The study by Goskonda et al. (2002) explores the sonochemical degradation of organic pollutants including 4-chloro-3,5-dimethylphenol. This research is significant for environmental chemistry, particularly in the degradation and treatment of pollutants related to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Sulfonation and Molecular Interactions
The sulfonation of phenols and related compounds, as studied by Wit et al. (2010), provides insights into the molecular interactions and reactivity of compounds like 2,6-dimethylphenol. This research enhances our understanding of chemical processes involving derivatives of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone.
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
Please note that the availability of this information depends on how well-studied the compound is. For rare or newly synthesized compounds, some of this information might not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGWFIQZCHVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644807 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone | |
CAS RN |
898755-16-3 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

